molecular formula C12H17N3O B5696063 2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol

2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol

Cat. No. B5696063
M. Wt: 219.28 g/mol
InChI Key: JDMONITXIIENLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol, commonly known as TMI, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMI is a heterocyclic compound that contains an imidazole ring and a pyridine ring, making it a useful building block for the synthesis of various chemical compounds.

Mechanism of Action

TMI acts as a nucleophile due to the presence of the imidazole ring, which contains a nitrogen atom with a lone pair of electrons. This makes TMI a useful building block for the synthesis of various chemical compounds, especially those that require nucleophilic substitution reactions.
Biochemical and Physiological Effects:
TMI has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit low toxicity in laboratory experiments. TMI has been used as a ligand for metal catalysts in various reactions, including the synthesis of peptides and other organic compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TMI in laboratory experiments is its high reactivity as a nucleophile. This makes it a useful building block for the synthesis of various chemical compounds. However, TMI is relatively expensive compared to other building blocks, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the use of TMI in scientific research. One potential application is in the synthesis of new organic compounds for use in drug discovery and other biomedical applications. TMI could also be used as a building block for the synthesis of new materials with unique properties, such as ionic liquids for energy storage and conversion. Additionally, TMI could be used as a ligand for metal catalysts in new reactions, expanding the range of chemical compounds that can be synthesized in the laboratory.

Synthesis Methods

TMI can be synthesized by reacting 2,2,5,5-tetramethyl-3-pyrroline-1-oxide with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction results in the formation of TMI as a white solid with a melting point of around 130-135°C.

Scientific Research Applications

TMI has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal catalysts, as well as a building block for the synthesis of various organic compounds. TMI has also been used as a reagent in the preparation of imidazolium-based ionic liquids, which have potential applications in energy storage and conversion.

properties

IUPAC Name

2-(1-hydroxy-2,2,5,5-tetramethylimidazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-11(2)10(9-7-5-6-8-13-9)14-12(3,4)15(11)16/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMONITXIIENLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)(C)C)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol

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